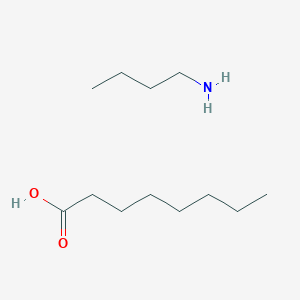
Butan-1-amine;octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-1-amine;octanoic acid is a chemical compound with the molecular formula C12H27NO2. It is formed by the combination of octanoic acid and 1-butanamine in a 1:1 molar ratio. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, compd. with 1-butanamine (1:1) typically involves the reaction of octanoic acid with 1-butanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the compound. The reaction can be represented as follows:
C8H16O2+C4H11N→C12H27NO2
Industrial Production Methods
In industrial settings, the production of octanoic acid, compd. with 1-butanamine (1:1) involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Butan-1-amine;octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of halogenated compounds and esters.
Aplicaciones Científicas De Investigación
Butan-1-amine;octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of octanoic acid, compd. with 1-butanamine (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Octanoic acid, compd. with dibutylamine (1:1)
- Octanoic acid, compd. with ethylamine (1:1)
- Octanoic acid, compd. with methylamine (1:1)
Uniqueness
Butan-1-amine;octanoic acid is unique due to its specific combination of octanoic acid and 1-butanamine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
17463-28-4 |
|---|---|
Fórmula molecular |
C12H27NO2 |
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
butan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11N/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5/h2-7H2,1H3,(H,9,10);2-5H2,1H3 |
Clave InChI |
SGTADWDVCKFNIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CCCCN |
SMILES canónico |
CCCCCCCC(=O)O.CCCCN |
Key on ui other cas no. |
17463-28-4 |
Sinónimos |
Octanoic acid, compd. with 1-butanamine (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















